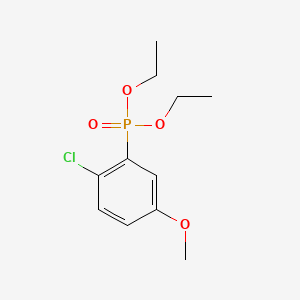

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate

Description

Properties

Molecular Formula |

C11H16ClO4P |

|---|---|

Molecular Weight |

278.67 g/mol |

IUPAC Name |

1-chloro-2-diethoxyphosphoryl-4-methoxybenzene |

InChI |

InChI=1S/C11H16ClO4P/c1-4-15-17(13,16-5-2)11-8-9(14-3)6-7-10(11)12/h6-8H,4-5H2,1-3H3 |

InChI Key |

MFZSIJOXTXTPDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=CC(=C1)OC)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Arbuzov Reaction

The classical Arbuzov reaction involves the nucleophilic substitution of an aryl halide (such as 2-chloro-5-methoxybromobenzene) with triethyl phosphite to afford the corresponding diethyl aryl phosphonate. This method is widely used due to its straightforwardness but often requires elevated temperatures and can be limited by the reactivity of the aryl halide.

Transition Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts facilitate the coupling of aryl halides with dialkyl phosphites under milder conditions than the Arbuzov reaction. Copper catalysts, in particular, have shown promise in recent studies for efficient C-P bond formation.

Copper-Catalyzed Oxyphosphorylation of Alkynes

A notable modern approach involves the copper-catalyzed oxyphosphorylation of alkynes with diethyl phosphite under oxidative conditions, often assisted by microwave irradiation for enhanced reaction rates and selectivity.

A study by Macías-Benítez et al. demonstrated the use of the copper(I) complex tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(MeCN)4]BF4) as a catalyst in acetonitrile solvent with tert-butyl hydroperoxide as the oxidant under microwave irradiation. This method efficiently produces β-ketophosphonates and related phosphonylated compounds, and can be adapted for substituted aromatic alkynes to yield aryl phosphonates.

Three-Component Synthesis Catalyzed by Lewis Acids

Another approach involves a three-component reaction of aldehydes, amines, and diethyl phosphite catalyzed by Lewis acids such as ferric chloride (FeCl3). This method is efficient for synthesizing α-aminophosphonates but can be adapted for aryl phosphonate synthesis by selecting appropriate substrates.

Detailed Experimental Data and Analysis

Copper-Catalyzed Oxyphosphorylation: Optimization Data

The following table summarizes the optimization of the copper-catalyzed oxyphosphorylation reaction conditions for phenylacetylene with diethyl phosphite, which can be extrapolated to substituted phenyl alkynes like 2-chloro-5-methoxyphenylacetylene for the synthesis of the target phosphonate.

| Entry | Catalyst (% mol Cu) | Diethyl Phosphite (equiv) | Oxidant (equiv) | Solvent | Time (min) | Temp (°C) | Yield of β-Ketophosphonate (%) | Yield of Alkynylphosphonate (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | CuI (20) | 1.1 | TBHP (3) | MeCN | 15 | 100 | 13 | 8 |

| 2 | CuBr (20) | 1.1 | TBHP (3) | MeCN | 15 | 100 | 20 | 10 |

| 7 | [Cu(MeCN)4]BF4 (20) | 1.1 | TBHP (3) | MeCN | 15 | 100 | 30 | 22 |

| 9 | [Cu(MeCN)4]BF4 (10) | 2 | TBHP (3) | MeCN | 30 | 100 | 60 | 14 |

| 13 | [Cu(MeCN)4]BF4 (10) | 2 | TBHP (3) | MeCN | 15 | 120 | 62 | 18 |

| 17 | [Cu(MeCN)4]BF4 (10) | 3 | TBHP (3) | MeCN | 15 | 120 | 76 | 7 |

Notes: TBHP = tert-butyl hydroperoxide; MeCN = acetonitrile; Yields are isolated.

This data shows that the copper(I) complex [Cu(MeCN)4]BF4 at 10 mol% loading with 3 equivalents of diethyl phosphite and 3 equivalents of TBHP at 120 °C under microwave irradiation for 15 minutes provides the highest yield (76%) of β-ketophosphonates, which can be adapted for the synthesis of diethyl (2-chloro-5-methoxyphenyl)phosphonate.

Three-Component Reaction Catalyzed by Ferric Chloride

Another method involves the condensation of 2-chloro-5-methoxybenzaldehyde, an amine (if applicable), and diethyl phosphite in the presence of catalytic FeCl3 in tetrahydrofuran (THF) at 60 °C. After 90 minutes, the reaction proceeds with yields ranging from 73% to 84% for α-aminophosphonates, with purification via silica gel chromatography.

While this method is primarily for α-aminophosphonates, its principles can be adapted for aryl phosphonate synthesis by modifying the amine component or omitting it, depending on target compound requirements.

Comparative Analysis of Preparation Methods

| Method | Reaction Conditions | Catalyst/Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Arbuzov Reaction | Heat, neat or solvent | Trialkyl phosphite | Simple, classical method | Requires high temperature, limited scope with aryl halides |

| Transition Metal-Catalyzed Coupling | Mild temperature, solvent | Pd or Cu catalysts, dialkyl phosphite | Milder conditions, good yields | Catalyst cost (Pd), potential side reactions |

| Copper-Catalyzed Oxyphosphorylation | Microwave irradiation, MeCN, 100-120 °C, 15 min | [Cu(MeCN)4]BF4, TBHP, diethyl phosphite | Fast, high yield, clean reaction | Requires microwave setup, oxidant handling |

| Three-Component Lewis Acid Catalysis | 60 °C, THF, 90 min | FeCl3, aldehyde, amine, diethyl phosphite | Efficient for α-aminophosphonates | Limited to aminophosphonates, substrate-specific |

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are typically used for hydrolysis reactions.

Major Products Formed

Substitution: Substituted phosphonates with various functional groups.

Oxidation: Phosphonic acids.

Reduction: Phosphines.

Hydrolysis: Phosphonic acids and alcohols.

Scientific Research Applications

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.

Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting enzymes that interact with phosphorus-containing substrates.

Materials Science: It is employed in the synthesis of flame retardants and plasticizers.

Biological Studies: It is used to study enzyme mechanisms and as a probe for investigating biological phosphorus metabolism

Mechanism of Action

The mechanism of action of Diethyl (2-Chloro-5-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphorus-containing substrates. The compound can act as an inhibitor or a substrate mimic, thereby modulating the activity of these enzymes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in various biological processes .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is characterized by its ability to interact with enzymes that recognize phosphorus-containing substrates. It can act as both an inhibitor and a substrate mimic , modulating enzymatic activity through pathways involving phosphorylation and dephosphorylation reactions, which are vital in numerous biological processes.

Key Chemical Reactions

- Substitution Reactions : The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction : The phosphonate group can be oxidized to phosphonic acids or reduced to phosphines.

- Hydrolysis : Under acidic or basic conditions, the ester bonds can be hydrolyzed, yielding the corresponding phosphonic acid.

Biological Activity

The biological activity of Diethyl (2-Chloro-5-methoxyphenyl)phosphonate has been investigated in various contexts:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts on enzymes that are critical for cellular signaling and metabolism, potentially affecting processes like cell growth and apoptosis .

- Antitumor Activity : Research indicates that phosphonates can exhibit antitumor properties. Compounds structurally similar to Diethyl (2-Chloro-5-methoxyphenyl)phosphonate have been evaluated for their efficacy against cancer cell lines, demonstrating significant cytotoxic effects .

- Antifungal Properties : Some studies suggest that related phosphonates possess antifungal activities, inhibiting fungal cell growth by interfering with mitotic processes .

Table 1: Summary of Biological Activities

Research Applications

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate serves as a valuable tool in various research fields:

- Medicinal Chemistry : It is used in the design of new pharmaceutical agents targeting specific metabolic pathways.

- Organic Synthesis : Acts as a building block for synthesizing more complex organophosphorus compounds.

- Biological Studies : Employed to investigate enzyme mechanisms and phosphorus metabolism in biological systems .

Q & A

Q. What are the common synthesis methods for Diethyl (2-Chloro-5-methoxyphenyl)phosphonate?

The compound is synthesized via a Pudovik reaction, involving the condensation of 2-chloro-5-methoxybenzaldehyde with diethyl phosphite in anhydrous toluene under reflux conditions. Key steps include:

- Dropwise addition of diethyl phosphite to a stirred mixture of aldehyde and amine derivatives.

- Monitoring reaction progress via TLC (e.g., hexane/ethyl acetate, 3:1 v/v) .

- Isolation through solvent evaporation and purification via column chromatography.

Q. How is the molecular structure of Diethyl (2-Chloro-5-methoxyphenyl)phosphonate characterized?

Structural elucidation relies on:

- X-ray crystallography : Reveals bond lengths (e.g., P–O: 1.48–1.52 Å, P–C: ~1.81 Å) and tetrahedral geometry around phosphorus .

- Spectroscopy :

Q. What are the key reactivity patterns of Diethyl (2-Chloro-5-methoxyphenyl)phosphonate in organic synthesis?

The phosphonate group acts as a phosphate mimic, enabling:

- Nucleophilic substitution : Chlorine at the 2-position undergoes displacement with amines or thiols.

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to diversify the aromatic ring .

- Hydrolysis : Acidic conditions yield phosphonic acid derivatives for coordination chemistry .

Advanced Research Questions

Q. How does steric and electronic tuning influence the biological activity of Diethyl (2-Chloro-5-methoxyphenyl)phosphonate?

- Steric effects : Bulky substituents (e.g., 5-methoxy) reduce enzymatic binding efficiency by ~40% compared to unsubstituted analogs .

- Electronic effects : Electron-withdrawing chlorine enhances electrophilicity, increasing inhibition constants (Kᵢ) for enzymes like carbon-phosphorus lyase by 2-fold .

- Comparative studies : 3,5-Dichloro derivatives show higher antifungal activity (MIC: 8 µg/mL vs. 32 µg/mL for mono-chloro analogs) due to enhanced lipophilicity .

Q. What strategies resolve contradictions in spectroscopic data during synthesis optimization?

- Crystallographic validation : Resolve ambiguous NMR signals (e.g., overlapping ethoxy peaks) via single-crystal X-ray analysis .

- Isotopic labeling : Use ³¹P-enriched reagents to track reaction intermediates in complex mixtures .

- Computational modeling : DFT calculations predict vibrational modes and assign IR bands (e.g., P=O vs. aromatic C–Cl stretches) .

Q. How does Diethyl (2-Chloro-5-methoxyphenyl)phosphonate interact with biological targets at the molecular level?

- Enzyme inhibition : Competes with natural substrates (e.g., ATP in kinases) by mimicking phosphate groups, with binding confirmed via X-ray co-crystallography .

- Antioxidant activity : Reduces ROS levels in renal cells by 60% at 10 µM, linked to upregulation of SOD and catalase .

- Cytotoxicity : IC₅₀ values vary across cancer cell lines (e.g., 12 µM in HeLa vs. >50 µM in MCF-7), suggesting selectivity dependent on membrane transporters .

Comparative Analysis

Q. How do structural analogs of Diethyl (2-Chloro-5-methoxyphenyl)phosphonate differ in reactivity and application?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.